molecular formula C14H10BrClN2O B14350722 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol CAS No. 90830-36-7

6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol

Cat. No.: B14350722
CAS No.: 90830-36-7
M. Wt: 337.60 g/mol
InChI Key: FKRWRLRHNFBDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a chlorophenyl group at the 4th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalyst Selection: Choosing the right catalyst for the cross-coupling reaction.

    Reaction Temperature and Time: Adjusting the temperature and reaction time to maximize product formation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the bromine or chlorine positions .

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-phenylquinazolin-2-ol: Lacks the chlorine substituent, which may affect its biological activity.

    4-(2-Chlorophenyl)-2(1H)-quinazolinone: Lacks the bromine substituent, leading to different chemical properties.

Uniqueness

6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent compared to similar compounds .

Properties

CAS No.

90830-36-7

Molecular Formula

C14H10BrClN2O

Molecular Weight

337.60 g/mol

IUPAC Name

6-bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol

InChI

InChI=1S/C14H10BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7,14,17,19H

InChI Key

FKRWRLRHNFBDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(NC3=C2C=C(C=C3)Br)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.